molecular formula C26H22ClN3O3S B2828053 N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894559-71-8

N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No. B2828053
CAS RN: 894559-71-8
M. Wt: 491.99
InChI Key: DMWLBUGJBXLXJI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Novel series of derivatives similar to the requested compound have been synthesized and tested for their antibacterial activities. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents. This suggests that N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide could also have applications in developing new antibacterial agents (Borad et al., 2015).

Anti-inflammatory and Immunomodulatory Properties

  • Research into thiazolidine-2,4-dione derivatives has shown compounds with substantial inhibitory effects on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation. These findings point towards potential applications in treating inflammatory diseases and suggest that similar compounds might possess significant anti-inflammatory and immunomodulatory properties, making them candidates for the development of new therapies (Ma et al., 2011).

Anticonvulsant and Neuroprotective Effects

  • Indoline derivatives have been synthesized and evaluated for their anticonvulsant activities. The most active compound within this research demonstrated significant efficacy against both maximal electroshock and subcutaneous pentylenetetrazole seizure models, highlighting the potential of such compounds in developing anticonvulsant therapies. This suggests that the specific chemical structure of interest may also hold potential for neurological applications (Nath et al., 2021).

Antitumor Activities

  • The synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones and their evaluation for antileukemic activity reveal the potential of these compounds in cancer therapy. Specific derivatives have shown activity in leukemia screen tests, suggesting that similar compounds, including the one of interest, could be explored further for their antitumor properties (Rajopadhye & Popp, 1987).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-10-17(2)12-20(11-16)30-24(32)15-34-26(30)21-8-3-4-9-22(21)29(25(26)33)14-23(31)28-19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWLBUGJBXLXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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